9,11-methane-epoxy Prostaglandin F1alpha
9,11-methane-epoxy Prostaglandin F1alpha
Prostaglandin (PG) endoperoxides are intermediates in the biosynthesis of PGs, thromboxanes, and prostacyclin. The endoperoxides, PGH2 and PGG2, induce rapid and irreversible aggregation of human platelets. PGH1 and PGG1 are known to contract smooth muscle preparations, but are lacking in aggregatory effects. 9,11-methane-epoxy Prostaglandin F1α (9,11-methane-epoxy PGF1α) is a stable epoxymethano analog of PGH1 that produces a strong and dose-related aggregation of washed rabbit platelets (EC50 = 0.88 µM) and contraction of rabbit aortic strips (EC50 = 0.11 µM). 9,11-methane-epoxy PGF1α induces contraction of guinea pig tracheas (EC50 = 3.4 µM) with a maximal contraction of about 60% of that caused by a submaximal dose of histamine.
Brand Name:
Vulcanchem
CAS No.:
72517-81-8
VCID:
VC20832011
InChI:
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1
SMILES:
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O
Molecular Formula:
C21H36O4
Molecular Weight:
352.5 g/mol
9,11-methane-epoxy Prostaglandin F1alpha
CAS No.: 72517-81-8
Cat. No.: VC20832011
Molecular Formula: C21H36O4
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin (PG) endoperoxides are intermediates in the biosynthesis of PGs, thromboxanes, and prostacyclin. The endoperoxides, PGH2 and PGG2, induce rapid and irreversible aggregation of human platelets. PGH1 and PGG1 are known to contract smooth muscle preparations, but are lacking in aggregatory effects. 9,11-methane-epoxy Prostaglandin F1α (9,11-methane-epoxy PGF1α) is a stable epoxymethano analog of PGH1 that produces a strong and dose-related aggregation of washed rabbit platelets (EC50 = 0.88 µM) and contraction of rabbit aortic strips (EC50 = 0.11 µM). 9,11-methane-epoxy PGF1α induces contraction of guinea pig tracheas (EC50 = 3.4 µM) with a maximal contraction of about 60% of that caused by a submaximal dose of histamine. |
|---|---|
| CAS No. | 72517-81-8 |
| Molecular Formula | C21H36O4 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
| Standard InChI | InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |
| Standard InChI Key | VGRVXLWYKKBTNM-XLGWHITOSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |
| SMILES | CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
| Canonical SMILES | CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator